2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring, which is further connected to a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group
Mechanism of Action
Target of Action
Related compounds such as 1,4-benzodioxan have been used in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists , suggesting potential targets could be adrenergic receptors.
Mode of Action
It’s known that sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that the compound might interact with its targets through the formation of -SO2- linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the pyrrolidine ring and the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinoxaline core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives. Substitution reactions can result in a wide range of substituted quinoxalines with varying functional groups.
Scientific Research Applications
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyridine
- 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}benzene
Uniqueness
What sets 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline apart from similar compounds is its unique combination of the quinoxaline core with the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-29(25,15-5-6-18-19(11-15)27-10-9-26-18)23-8-7-14(13-23)28-20-12-21-16-3-1-2-4-17(16)22-20/h1-6,11-12,14H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSKTSUAQVSVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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